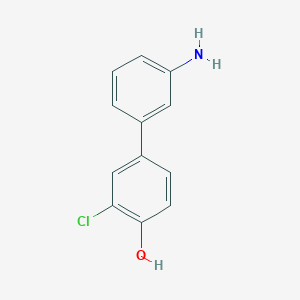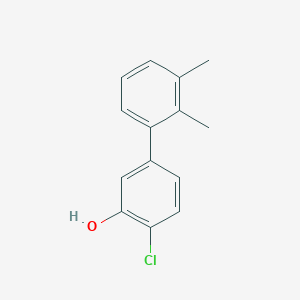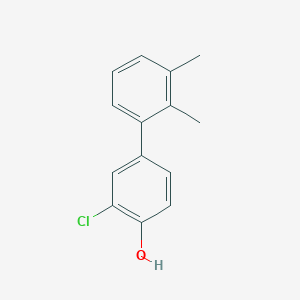
2-Chloro-5-(4-formylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-formylphenyl)phenol, 95% (2C5F95) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 244.60 g/mol and a melting point of 91-93°C. 2C5F95 is a widely studied compound due to its unique properties, including its ability to act as an antioxidant and its potential to be used as a precursor for a variety of other compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-formylphenyl)phenol, 95% has a variety of scientific research applications, including being used as an antioxidant, a precursor for other compounds, and a reaction intermediate. As an antioxidant, 2-Chloro-5-(4-formylphenyl)phenol, 95% has been used in the synthesis of polymers, in the preparation of polymeric nanocomposites, and in the production of polyolefin nanocomposites. As a precursor, it has been used in the synthesis of various heterocyclic compounds, such as dibenzofurans, dibenzothiophenes, and 1,3-dihydro-2H-benzo[b]furans. As a reaction intermediate, it has been used in the synthesis of benzothiazoles and benzofurans.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(4-formylphenyl)phenol, 95% is not fully understood. However, studies have shown that it is a strong antioxidant and can scavenge free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it has been shown to inhibit the activity of several enzymes, including glutathione S-transferase and lipoxygenase.
Biochemical and Physiological Effects
2-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes, including glutathione S-transferase and lipoxygenase. Additionally, it has been shown to scavenge free radicals, thereby preventing oxidative damage to cells and tissues. In vivo studies have shown that it can reduce inflammation and decrease the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-5-(4-formylphenyl)phenol, 95% in laboratory experiments are that it is a relatively inexpensive compound, it is easily synthesized, and it has a variety of applications. Additionally, it has been shown to be a strong antioxidant and to inhibit the activity of several enzymes. The main limitation of using 2-Chloro-5-(4-formylphenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
The future directions for 2-Chloro-5-(4-formylphenyl)phenol, 95% research include further investigation into its mechanism of action, the development of new applications, and the evaluation of its potential therapeutic effects. Additionally, further research is needed to explore its potential as an antioxidant, a precursor for other compounds, and a reaction intermediate. Furthermore, further studies are needed to evaluate its potential for use in drug development and its safety for use in humans.
Métodos De Síntesis
2-Chloro-5-(4-formylphenyl)phenol, 95% can be synthesized from 4-formylphenol and chloroacetic acid in a two-step reaction. First, 4-formylphenol is reacted with chloroacetic acid in a one-to-one molar ratio in the presence of a catalyst to form 2-chloro-5-(4-formylphenyl)phenol. The reaction is carried out at 80°C for two hours and yields a 95% pure product.
Propiedades
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITGYWXDXCEGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685857 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-formylphenyl)phenol | |
CAS RN |
1261919-39-4 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














